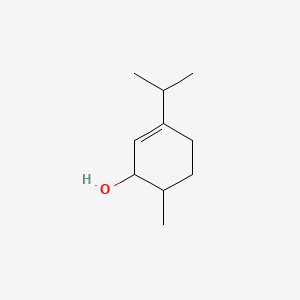
1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
準備方法
The synthesis of 1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol typically involves multi-step organic reactions. The starting material is often a benzofuran derivative, which undergoes bromination to introduce the bromine atom at the 5-position. Subsequent ethylation at the 7-position and chlorination at the 2-position yield the desired compound. The reaction conditions usually involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups. This is often achieved using nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ may yield a carboxylic acid, while reduction with NaBH₄ would produce an alcohol.
科学的研究の応用
1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential biological activity.
Biology: Researchers study this compound to understand its interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe in biochemical assays or as a lead compound in drug discovery.
Medicine: The compound’s potential therapeutic properties are explored in preclinical studies. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for further drug development.
Industry: In industrial settings, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of 1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and chlorine atoms in its structure may play a role in binding to these targets, influencing their activity and leading to the observed biological effects. Further research is needed to elucidate the precise pathways and molecular interactions involved.
類似化合物との比較
1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol can be compared with other benzofuran derivatives, such as:
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one: This compound has a similar bromine substitution but differs in the alkyl groups attached to the benzofuran ring.
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethanol: This compound features a methoxy group instead of an ethyl group, which may influence its chemical reactivity and biological activity.
特性
CAS番号 |
57704-13-9 |
|---|---|
分子式 |
C12H12BrClO2 |
分子量 |
303.58 g/mol |
IUPAC名 |
1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol |
InChI |
InChI=1S/C12H12BrClO2/c1-2-7-3-9(13)4-8-5-11(10(15)6-14)16-12(7)8/h3-5,10,15H,2,6H2,1H3 |
InChIキー |
GPOBDLAUCDZDIJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



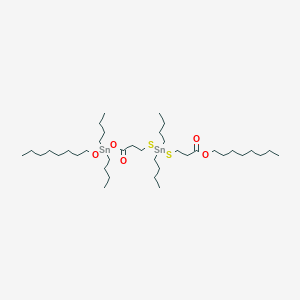
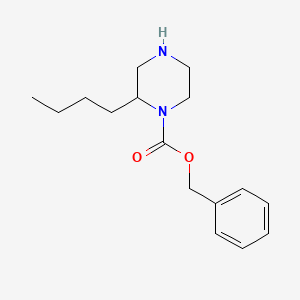
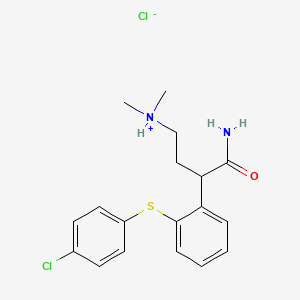
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
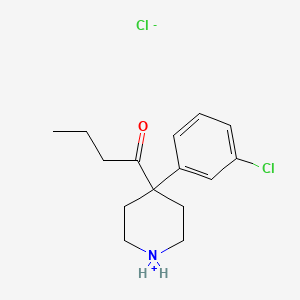

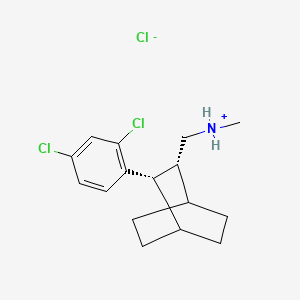
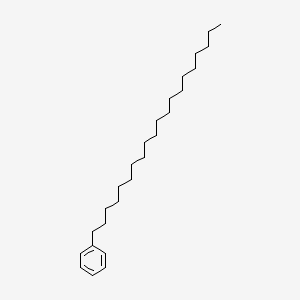
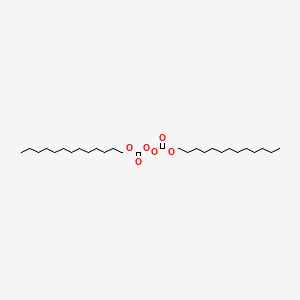
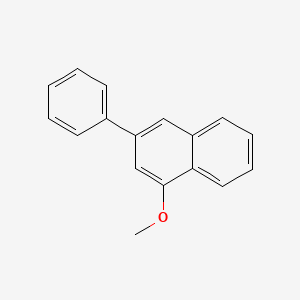
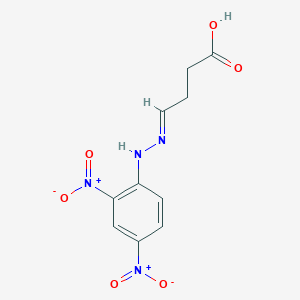
![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
